molecular formula C6H15ClN2O B14051627 ((2S,5S)-5-methylpiperazin-2-yl)methanol HCl

((2S,5S)-5-methylpiperazin-2-yl)methanol HCl

Cat. No.: B14051627
M. Wt: 166.65 g/mol
InChI Key: UGGSBYLNJZDGHG-GEMLJDPKSA-N
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Description

((2S,5S)-5-methylpiperazin-2-yl)methanol HCl is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,5S)-5-methylpiperazin-2-yl)methanol HCl typically involves the reaction of a suitable piperazine derivative with formaldehyde and a reducing agent. The reaction conditions often include:

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Solvent: Common solvents used include methanol or ethanol.

    Catalyst: Acidic catalysts such as hydrochloric acid are often employed to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to improve the sustainability and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

((2S,5S)-5-methylpiperazin-2-yl)methanol HCl undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ((2S,5S)-5-methylpiperazin-2-yl)methanol HCl involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (2S,5S)-5-carboxymethylproline: Another piperazine derivative with similar structural features.

    (2S,5S)-hexanediol: A compound with similar stereochemistry but different functional groups.

Uniqueness

((2S,5S)-5-methylpiperazin-2-yl)methanol HCl is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C6H15ClN2O

Molecular Weight

166.65 g/mol

IUPAC Name

[(2S,5S)-5-methylpiperazin-2-yl]methanol;hydrochloride

InChI

InChI=1S/C6H14N2O.ClH/c1-5-2-8-6(4-9)3-7-5;/h5-9H,2-4H2,1H3;1H/t5-,6-;/m0./s1

InChI Key

UGGSBYLNJZDGHG-GEMLJDPKSA-N

Isomeric SMILES

C[C@H]1CN[C@@H](CN1)CO.Cl

Canonical SMILES

CC1CNC(CN1)CO.Cl

Origin of Product

United States

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